molecular formula C6H6N4O B13024019 6-Amino-2-methoxypyrimidine-4-carbonitrile

6-Amino-2-methoxypyrimidine-4-carbonitrile

Cat. No.: B13024019
M. Wt: 150.14 g/mol
InChI Key: UJAIPJFNKKUBJL-UHFFFAOYSA-N
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Description

6-Amino-2-methoxypyrimidine-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a pyrimidine derivative, it serves as a versatile scaffold for the synthesis of more complex molecules. Pyrimidine-based compounds are widely investigated for their diverse biological activities, with recent scientific studies highlighting their potential as core structures in developing anticancer and antimicrobial agents . These derivatives can function as cytotoxic agents against various cancer cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2), by mechanisms that may involve topoisomerase IIα inhibition and induction of apoptosis . Furthermore, the pyrimidine core is a key pharmacophore in adenosine receptor (AR) research, where similar carbonitrile-substituted pyrimidines have been optimized as potent and selective A1 adenosine receptor (A1AR) antagonists . This makes them valuable tools for studying neurological disorders, cardiovascular function, and renal physiology. The specific substitution pattern on the pyrimidine ring—featuring the 6-amino, 2-methoxy, and 4-cyano functional groups—is critical for modulating its electronic properties, binding affinity, and overall pharmacokinetic profile, enabling researchers to explore novel structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-amino-2-methoxypyrimidine-4-carbonitrile

InChI

InChI=1S/C6H6N4O/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,1H3,(H2,8,9,10)

InChI Key

UJAIPJFNKKUBJL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxypyrimidine-4-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity while minimizing environmental impact. This includes using less toxic reagents and solvents, as well as optimizing reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methoxypyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-2-methoxypyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyrimidinecarbonitrile Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrimidinecarbonitriles are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
6-Amino-2-methoxypyrimidine-4-carbonitrile (1934802-05-7) 2-OCH₃, 4-CN, 6-NH₂ C₆H₆N₄O 150.14 Not reported Not available
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(4-OCH₃Ph), 2-SCH₃, 5-CN, 6-O C₁₃H₁₁N₃O₂S 273.31 300 IR: Multiple peaks (e.g., 1649 cm⁻¹ for C=O); NMR: δ 7.4–8.0 (Ar-H)
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) 4-NH₂, 2-Ph, 5-CN, 6-(4-ClPh) C₁₇H₁₁ClN₄ 306.75 222 IR: 2195 cm⁻¹ (CN); NMR: δ 7.00–8.45 (Ar-H)
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (478067-19-5) 2-NH₂, 4-SPr, 5-CN, 6-thienyl C₁₂H₁₂N₄S₂ 276.38 Not reported Not available
4-Amino-2-methyl-pyrimidine-5-carbonitrile (698-29-3) 2-CH₃, 4-NH₂, 5-CN C₆H₆N₄ 134.15 Not reported Not available
Key Observations:
  • Substituent Effects on Melting Points : Bulky aryl substituents (e.g., 4-chlorophenyl in 4h) correlate with higher melting points (>200°C) due to increased molecular rigidity and intermolecular interactions . In contrast, compounds with smaller substituents (e.g., methyl or methoxy groups) lack reported melting points, suggesting lower thermal stability.
  • Electronic Effects: The carbonitrile group (CN) consistently appears in IR spectra near 2195–2250 cm⁻¹, confirming its presence across analogs .

Spectral Data and Structural Confirmation

  • 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile :

    • ¹H NMR : Peaks at δ 7.4–8.0 ppm confirm aromatic protons, while δ 2.5 ppm corresponds to the methylthio group .
    • Elemental Analysis : Carbon content (57.13% calc. vs. 57.24% found) validates purity .
  • 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h): ¹³C NMR: Peaks for CN (δ ~115 ppm) and aromatic carbons (δ 120–140 ppm) align with the structure .

Biological Activity

6-Amino-2-methoxypyrimidine-4-carbonitrile is a pyrimidine derivative characterized by an amino group at position 6, a methoxy group at position 2, and a cyano group at position 4. Its molecular formula is C7H8N4OC_7H_8N_4O with a molecular weight of approximately 137.14 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics and Reactivity

The unique structure of this compound allows for various chemical reactions, which can lead to the formation of bioactive derivatives. The functional groups present influence its reactivity:

  • Amino Group : Participates in nucleophilic substitution reactions.
  • Cyano Group : Can undergo hydrolysis or reduction.
  • Methoxy Group : Involved in electrophilic aromatic substitution reactions.

These properties make it a valuable intermediate in organic synthesis and drug development.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-cancer properties. Notably, derivatives of pyrimidine compounds have been shown to inhibit various cancer cell lines, suggesting therapeutic potential against malignancies such as glioblastoma and breast cancer.

Anti-Cancer Activity

A study highlighted that certain derivatives of pyrimidine compounds demonstrated potent anti-cancer activity against glioblastoma cells and other cancer types. For instance, compound 5o from a library of derivatives showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds similar to this compound, their structural features, and associated biological activities:

Compound NameStructure FeaturesBiological Activity
4-Amino-6-methoxypyrimidineAmino at position 4, methoxy at position 6Potential anti-cancer properties
2-Amino-4,6-diarylpyrimidineDiaryl substitution at positions 4 and 6Selective A1AR ligands
5-Cyano-2-amino-pyrimidinesCyano at position 5Antiviral activity
2-Methylthio-pyrimidinesMethylthio substitutionAntimicrobial properties

The specific combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with various biological targets such as enzymes or receptors. Preliminary studies suggest that modifications on the pyrimidine ring can significantly influence binding affinity and selectivity towards these targets .

Case Studies

  • Anti-Cancer Efficacy : A library of derivatives including those based on the pyrimidine scaffold was evaluated for anti-cancer efficacy. Compound 5o was identified as having significant activity against multiple cancer cell lines, including glioblastoma, indicating the potential for further development in clinical settings .
  • Pharmacological Profiles : The pharmacokinetic properties of pyrimidine derivatives were assessed, revealing promising profiles that warrant further investigation into their therapeutic applications .

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